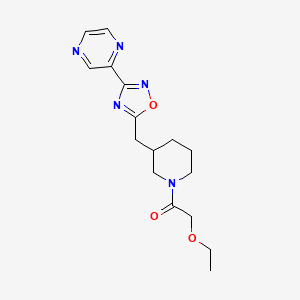

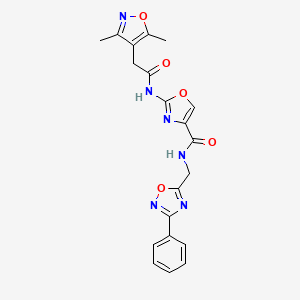

![molecular formula C9H14N2O3 B2673278 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 55795-79-4](/img/structure/B2673278.png)

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

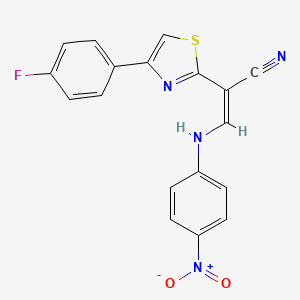

“7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed . The reactions proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as DFT calculations, stereochemistry, NMR, HRMS, and GIAO . These methods can provide detailed information about the compound’s structure and properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The chemical compound 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione serves as a fundamental component in synthesizing oxaspirocyclic compounds. Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds, highlighting the significance of this compound in chemical synthesis and crystallography. Their research demonstrated the compound's utility in forming complex molecular structures, further evidenced by their detailed structural analysis through single crystal X-ray crystallography (Jinhe Jiang, Wulan Zeng, 2016).

Enhanced Reactivity in Chemical Reactions

Rashevskii et al. (2020) discussed the compound's enhanced reactivity in the Castagnoli-Cushman reaction with imines. Their study indicated the cyclic anhydrides formed from the compound exhibit broad substrate scope and enhanced reactivity, showcasing its importance in facilitating diverse chemical transformations (A. Rashevskii, O. Bakulina, M. Novikov, D. Dar'in, M. Krasavin, 2020).

Direcciones Futuras

The future directions for “7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” could involve further exploration of its potential biological activities and therapeutic applications, given the pharmacological interest in similar compounds . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Propiedades

IUPAC Name |

7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-8(2)5-9(3-4-14-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCYPUHMTLRQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCO1)C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)

![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)